molecular formula C15H18N2O4S3 B12191346 (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12191346
M. Wt: 386.5 g/mol
InChI Key: LXZNXSYWJZXJGE-LCYFTJDESA-N
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Description

The compound (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a thiazolidinone ring, a furan ring, and a tetrahydrothiophene moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the thiazolidinone core through a cyclization reaction involving a thiourea derivative and a halogenated ketone The furan ring can be introduced via a subsequent alkylation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfone derivative.

    Reduction: The thiazolidinone ring can be reduced to form a thiazolidine derivative.

    Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential use in drug development. Its unique structure and bioactivity profile make it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(methyl)amino]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(propyl)amino]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups and structural features. The presence of both a thiazolidinone ring and a furan ring, along with the tetrahydrothiophene moiety, provides a unique reactivity profile and potential for diverse applications. This compound’s ability to undergo various chemical reactions and its bioactivity make it a valuable subject for further research and development.

Properties

Molecular Formula

C15H18N2O4S3

Molecular Weight

386.5 g/mol

IUPAC Name

(5Z)-5-[[(1,1-dioxothiolan-3-yl)-ethylamino]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H18N2O4S3/c1-2-16(11-5-7-24(19,20)10-11)9-13-14(18)17(15(22)23-13)8-12-4-3-6-21-12/h3-4,6,9,11H,2,5,7-8,10H2,1H3/b13-9-

InChI Key

LXZNXSYWJZXJGE-LCYFTJDESA-N

Isomeric SMILES

CCN(/C=C\1/C(=O)N(C(=S)S1)CC2=CC=CO2)C3CCS(=O)(=O)C3

Canonical SMILES

CCN(C=C1C(=O)N(C(=S)S1)CC2=CC=CO2)C3CCS(=O)(=O)C3

Origin of Product

United States

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